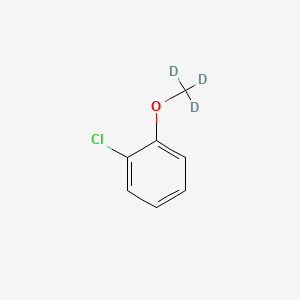

2-Chloroanisole-D3 (methyl-D3)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le 2-Chloroanisole-D3 (méthyl-D3) est un composé marqué isotopiquement de formule chimique C7H7ClO. Il s'agit d'un dérivé du 2-chloroanisole, dans lequel le groupe méthyle est remplacé par un groupe méthyle marqué au deutérium (D3). Ce composé est principalement utilisé dans la recherche scientifique comme traceur ou étalon dans diverses applications analytiques .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

La synthèse du 2-Chloroanisole-D3 (méthyl-D3) implique généralement la deutération du 2-chloroanisole. Une méthode courante est la réaction du 2-chloroanisole avec de l'iodure de méthyle deutéré (CD3I) en présence d'une base telle que le carbonate de potassium (K2CO3). La réaction est réalisée sous reflux pour assurer une deutération complète du groupe méthyle .

Méthodes de production industrielle

La production industrielle du 2-Chloroanisole-D3 (méthyl-D3) suit des voies synthétiques similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs deutérés de haute pureté et des conditions réactionnelles optimisées pour atteindre des rendements et une pureté élevés. Le produit est ensuite purifié à l'aide de techniques telles que la distillation ou la chromatographie .

Analyse Des Réactions Chimiques

Types de réactions

Le 2-Chloroanisole-D3 (méthyl-D3) subit diverses réactions chimiques, notamment:

Réactions de substitution: L'atome de chlore peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.

Réactions d'oxydation: Le composé peut être oxydé pour former les dérivés phénoliques correspondants.

Réactions de réduction: Le cycle aromatique peut subir une réduction dans des conditions spécifiques.

Réactifs et conditions courants

Substitution nucléophile: Des réactifs tels que le méthylate de sodium (NaOCH3) ou le tert-butylate de potassium (KOtBu) sont couramment utilisés.

Oxydation: Des réactifs comme le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3) sont employés.

Réduction: Des catalyseurs tels que le palladium sur carbone (Pd/C) ou l'hydrogène gazeux (H2) sont utilisés.

Principaux produits formés

Substitution: Formation de divers anisoles substitués.

Oxydation: Formation de dérivés du 2-chlorophénol.

Réduction: Formation de produits partiellement ou totalement hydrogénés.

Applications de la recherche scientifique

Le 2-Chloroanisole-D3 (méthyl-D3) est largement utilisé dans la recherche scientifique, notamment:

Chimie analytique: En tant qu'étalon interne en spectrométrie de masse et en spectroscopie de résonance magnétique nucléaire (RMN).

Études environnementales: Suivi du devenir et du transport des composés chlorés dans les échantillons environnementaux.

Recherche pharmaceutique: Étude du métabolisme et de la pharmacocinétique des composés aromatiques chlorés.

Science des matériaux: Investigation des propriétés et du comportement des composés deutérés dans divers matériaux.

Mécanisme d'action

Le mécanisme d'action du 2-Chloroanisole-D3 (méthyl-D3) est principalement lié à son utilisation en tant que traceur ou étalon. Le marquage au deutérium permet un suivi et une quantification précis dans les applications analytiques. Les cibles moléculaires et les voies impliquées dépendent du contexte de recherche spécifique dans lequel le composé est utilisé .

Applications De Recherche Scientifique

2-Chloroanisole-D3 (methyl-D3) is widely used in scientific research, including:

Analytical Chemistry: As an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Environmental Studies: Tracing the fate and transport of chlorinated compounds in environmental samples.

Pharmaceutical Research: Studying the metabolism and pharmacokinetics of chlorinated aromatic compounds.

Material Science: Investigating the properties and behavior of deuterated compounds in various materials.

Mécanisme D'action

The mechanism of action of 2-Chloroanisole-D3 (methyl-D3) is primarily related to its use as a tracer or standard. The deuterium labeling allows for precise tracking and quantification in analytical applications. The molecular targets and pathways involved depend on the specific research context in which the compound is used .

Comparaison Avec Des Composés Similaires

Composés similaires

2-Chloroanisole: La version non deutérée du composé.

2-Bromoanisole-D3 (méthyl-D3): Un composé similaire avec un atome de brome au lieu du chlore.

2-Fluoroanisole-D3 (méthyl-D3): Un composé similaire avec un atome de fluor au lieu du chlore.

Unicité

Le 2-Chloroanisole-D3 (méthyl-D3) est unique en raison de son marquage au deutérium, qui offre des avantages distincts dans les applications analytiques. La présence d'atomes de deutérium permet de le différencier des composés non marqués, ce qui en fait un outil précieux dans divers domaines de recherche .

Propriétés

Formule moléculaire |

C7H7ClO |

|---|---|

Poids moléculaire |

145.60 g/mol |

Nom IUPAC |

1-chloro-2-(trideuteriomethoxy)benzene |

InChI |

InChI=1S/C7H7ClO/c1-9-7-5-3-2-4-6(7)8/h2-5H,1H3/i1D3 |

Clé InChI |

QGRPVMLBTFGQDQ-FIBGUPNXSA-N |

SMILES isomérique |

[2H]C([2H])([2H])OC1=CC=CC=C1Cl |

SMILES canonique |

COC1=CC=CC=C1Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Methoxyoctahydropyrrolo[1,2-a]pyrazine](/img/structure/B12301372.png)

![Methyl (2S)-2-{[(2-{[(tert-butoxy)carbonyl]amino}ethyl)carbamoyl]amino}-3-phenylpropanoate](/img/structure/B12301379.png)

![2-[4,7-bis(carboxymethyl)-10-[2-[4-[3-[4-[[2-(2-cyano-4,4-difluoropyrrolidin-1-yl)-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7,10-tetrazacyclododec-1-yl]acetic acid](/img/structure/B12301381.png)

![4,22-Dihydroxy-2,7,7,10,14,15,21,22-octamethyl-6,8-dioxahexacyclo[12.12.0.02,11.05,10.015,24.018,23]hexacos-24-ene-18-carboxylic acid](/img/structure/B12301383.png)

![2-[3-[(E)-N-[(4,5-diphenyl-1,3-thiazol-2-yl)amino]-C-methylcarbonimidoyl]-N-(2-hydroxyethyl)anilino]ethanol](/img/structure/B12301403.png)